Cas no 1402222-66-5 ((1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride)
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride (1:1 )
- (1R,2S)-2-(((S)-3-(4-fluorobenzyl)piperidin-1-yl)methyl)cyclohexylamine
- CYCLOHEXANAMINE,2-[[(3S)-3-[(4-FLUOROPHENYL)METHYL]-1-PIPERIDINYL]METHYL]-,(1R,2S)
- Cyclopropanamine, 2-(3,4-difluorophenyl)-, hydrochloride (1:1), (1R,2S)-
- (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE HCL
- (1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride
- C9H10ClF2N
- CD0023
- NE64664
- AB0077194
- ST24033575
- Z2021
- (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE
- trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride
- Z2298098006
- (1R TRANS)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPANE AMINE
- EX-7184
- (1R,25)-2-(3,4-difluorophenyl)cyclopropaneamine hcl
- WL9Y2C88ZH
- A846831
- AC-29734
- J-500274
- 1402222-66-5
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
- (1r,2s)-rel-2-(3,4-difluorophenyl)cyclopropanamine hcl
- SCHEMBL15058586
- AS-19951
- MFCD16875501
- trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl
- D97169
- (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanaminehydrochloride
- A885884
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine hydrochloride
- DB-126228
- rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
- rac-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride
- WLZ3550
- EN300-196973
- Cyclopropanamine, 2-(3,4-difluorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-
- (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine Hydrochloride
- AMY3284
- (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochlo
- 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)-
- CS-M1888
- AKOS016004061
- 1156491-10-9
- MFCD16621157
- CS-M2272
-
- MDL: MFCD16621157
- Inchi: 1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
- InChI Key: IMYLOCHFFLYHPS-RDNZEXAOSA-N
- SMILES: Cl.FC1=C(C=CC(=C1)[C@@H]1C[C@H]1N)F
Computed Properties
- Exact Mass: 205.04700
- Monoisotopic Mass: 205.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Experimental Properties
- PSA: 26.02000
- LogP: 3.28170
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0999S-1g |
(1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride |
1402222-66-5 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0999S-5g |
(1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride |
1402222-66-5 | 97% | 5g |
40960.45CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0999S-500mg |
(1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride |
1402222-66-5 | 97% | 500mg |
6275.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0999S-250mg |
(1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride |
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3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0999S-100mg |
(1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride |
1402222-66-5 | 97% | 100mg |
2204.91CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0999S-50mg |
(1R,2S)-2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride |
1402222-66-5 | 97% | 50mg |
1526.48CNY | 2021-05-07 | |
| Chemenu | CM203669-5g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride |
1402222-66-5 | 95% | 5g |
$426 | 2021-08-04 | |
| Chemenu | CM203669-10g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride |
1402222-66-5 | 95% | 10g |
$667 | 2021-08-04 | |
| Alichem | A019121482-5g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride |
1402222-66-5 | 95% | 5g |
446.88 USD | 2021-06-16 | |
| Alichem | A019121482-10g |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride |
1402222-66-5 | 95% | 10g |
734.39 USD | 2021-06-16 |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Suppliers
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
Research Brief on (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride (CAS: 1402222-66-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride (CAS: 1402222-66-5) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and potential clinical applications. The compound, characterized by its cyclopropane amine core and difluorophenyl moiety, has garnered attention due to its unique structural features and bioactivity.
A study published in the Journal of Medicinal Chemistry (2023) detailed the enantioselective synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, emphasizing its high yield (85%) and enantiomeric purity (>99%). The synthetic route involved a key cyclopropanation step using a chiral auxiliary, followed by acid-mediated deprotection to yield the hydrochloride salt. This method offers a scalable approach for industrial production, addressing previous challenges in stereochemical control.
Pharmacological evaluations have revealed that (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride acts as a potent and selective serotonin receptor modulator, with particular affinity for the 5-HT2C subtype (IC50 = 12 nM). Preclinical studies in rodent models demonstrated its efficacy in mitigating anxiety-like behaviors and depressive symptoms, suggesting potential applications in neuropsychiatric disorders. Notably, the compound exhibited minimal off-target effects, a critical advantage for CNS-targeted therapeutics.
Further investigations into its mechanism of action, as reported in ACS Chemical Neuroscience (2024), utilized cryo-EM and molecular dynamics simulations to elucidate the compound's binding mode within the 5-HT2C receptor. The difluorophenyl group was found to engage in hydrophobic interactions with transmembrane helix 6, while the cyclopropane amine formed a salt bridge with Asp134, stabilizing the receptor's inactive conformation. These insights could guide the design of next-generation analogs with improved selectivity.
Ongoing clinical trials (Phase I/II) are evaluating the safety and pharmacokinetics of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride in healthy volunteers and patients with treatment-resistant depression. Preliminary data indicate favorable oral bioavailability (78%) and a half-life of 8–10 hours, supporting once-daily dosing. However, researchers caution that further studies are needed to assess long-term effects and potential drug-drug interactions.
In conclusion, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride represents a compelling candidate for CNS drug development, with robust synthetic methodologies and promising preclinical data. Future research should explore its therapeutic potential in other indications, such as substance use disorders, while optimizing formulations to enhance blood-brain barrier penetration.
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